molecular formula C29H32BrNO5 B14957656 7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14957656
M. Wt: 554.5 g/mol
InChI Key: HBHDPJQVFIPFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is a complex organic molecule that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: This is achieved through nucleophilic substitution reactions, where a bromobenzyl halide reacts with a hydroxyl group on the chromen-2-one core.

    Attachment of the Isoquinoline Derivative: This step involves the coupling of the chromen-2-one derivative with an isoquinoline derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)oxy]benzaldehyde
  • 2-[(4-bromobenzyl)oxy]benzylidene malononitrile

Uniqueness

7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one: is unique due to its combination of a chromen-2-one core with a bromobenzyl group and an isoquinoline derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H32BrNO5

Molecular Weight

554.5 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(4-bromophenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C29H32BrNO5/c1-18-23-10-11-25(35-17-20-6-8-22(30)9-7-20)19(2)27(23)36-28(33)24(18)15-26(32)31-14-13-29(34)12-4-3-5-21(29)16-31/h6-11,21,34H,3-5,12-17H2,1-2H3

InChI Key

HBHDPJQVFIPFQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)CC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.